N-(3-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
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Description
N-(3-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 protein. MALT1 is a protease that plays a crucial role in the activation of immune cells, and its dysregulation has been linked to several diseases, including lymphoma and autoimmune disorders. MI-2 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies highlight the antimicrobial and antifungal potentials of derivatives similar to N-(3-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide. For instance, compounds showcasing promise in battling various pathogenic microorganisms were synthesized, with some exhibiting superior activities compared to standard drugs in vitro (Debnath & Ganguly, 2015). This suggests a potential pathway for developing new antimicrobial and antifungal agents based on this compound's structure.
Neurological Research
The compound's derivatives have been explored for their neurological effects. Modafinil, a structurally related compound, has been studied for its ability to occupy dopamine and norepinephrine transporters in vivo and modulate the transporters and trace amine activity in vitro. This indicates its potential application in treating disorders such as narcolepsy and suggests that derivatives of this compound could have similar neurological applications (Madras et al., 2006).
Antituberculosis Activity
Research has demonstrated the potential of certain derivatives in combating tuberculosis. A study on the synthesis and in vitro anti-tuberculosis activity of acetamide derivatives reveals promising results against Mycobacterium tuberculosis, suggesting the applicability of this compound derivatives in tuberculosis research (Bai et al., 2011).
Antiplasmodial Properties
Investigations into novel amino derivatives for their antiplasmodial activities have shown that modifications to the compound can produce water-soluble and active compounds against Plasmodium falciparum. This highlights the compound's potential role in malaria research and the development of new antimalarial drugs (Najahi et al., 2014).
Allelochemical Transformation
The transformation of related hydroxamic acids and lactams into benzoxazolinones and their microbial transformation products has been reviewed, with the identification of aminophenoxazinones, malonamic acids, and acetamides as main transformation products. This research is significant for understanding the allelopathic properties of agricultural crops like wheat, rye, and maize, suggesting a pathway for exploiting these properties to suppress weeds and soil-borne diseases (Fomsgaard et al., 2004).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-30-17-6-4-5-16(13-17)24-23(29)22(28)19-14-26(20-8-3-2-7-18(19)20)15-21(27)25-9-11-31-12-10-25/h2-8,13-14H,9-12,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXJLPCYJCPGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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